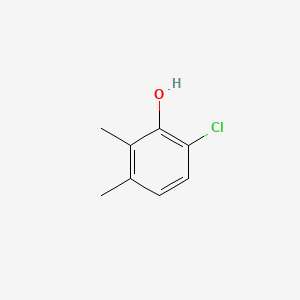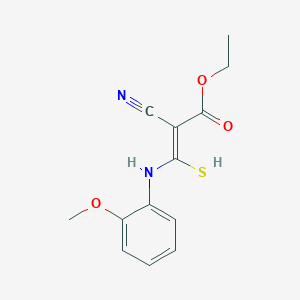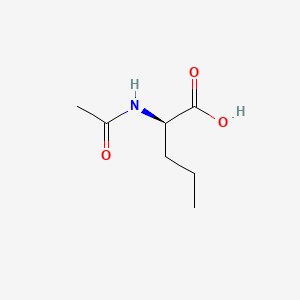
2,2,3,3,4,4-Hexafluorobutan-1-ol
Vue d'ensemble
Description
2,2,3,3,4,4-Hexafluorobutan-1-ol is a chemical compound with the molecular formula C4H4F6O . It is also known by other names such as 1-Butanol, 2,2,3,3,4,4-hexafluoro-, 2,2,3,3,4,4-Hexafluor-1-butanol, and 1,1,2,2,3,3-Hexafluoro-4-hydroxybutane .
Synthesis Analysis
The synthesis of 2,2,3,3,4,4-Hexafluorobutan-1-ol can be achieved from Methanol and Hexafluoropropylene .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4-Hexafluorobutan-1-ol consists of 4 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom . The average mass is 182.064 Da and the monoisotopic mass is 182.016632 Da .Chemical Reactions Analysis
2,2,3,3,4,4-Hexafluorobutan-1-ol can react with 2,3-difluoro-propionyl chloride to produce 2,3-Difluorpropansaeure-2,2,3,4,4,4-hexafluorbutylester .Physical And Chemical Properties Analysis
2,2,3,3,4,4-Hexafluorobutan-1-ol has a melting point of 68°C, a boiling point of 114°C/740 mmHg, and a density of 1.557 g/mL at 25°C . It has a clear liquid form and is colorless to light yellow .Applications De Recherche Scientifique
Electrospray Liquid Chromatography (ESI-LC) Solvent
2,2,3,3,4,4,4-Heptafluoro-1-butanol: serves as a halogenated solvent in electrospray liquid chromatography (ESI-LC) . ESI-LC is a powerful analytical technique used to separate and identify complex mixtures of compounds. The unique properties of this solvent enhance ionization efficiency during mass spectrometry, making it valuable for analyzing biological molecules, pharmaceuticals, and environmental samples .
Fluorinated Cationic Guar Gum (FCGG) Synthesis
Researchers employ 2,2,3,4,4,4-Hexafluoro-1-butanol in the preparation of fluorinated cationic guar gum (FCGG) . Guar gum is a natural polymer widely used in food, pharmaceuticals, and cosmetics. By introducing fluorine atoms, FCGG gains improved stability, solubility, and rheological properties. These modified guar gums find applications in drug delivery systems, emulsions, and controlled release formulations .
Dynamic Nuclear Polarization (DNP) Studies
In the realm of nuclear magnetic resonance (NMR), 2,2,3,4,4,4-Hexafluoro-1-butanol acts as a solvent for evaluating dynamic nuclear polarization (DNP) parameters. DNP enhances NMR sensitivity by transferring polarization from unpaired electrons to nearby nuclei. Researchers investigate free radicals (such as Galvinoxyl) and complex systems (like α,γ-bisdiphenylene-β-phenyl allyl complex with benzene) using this solvent .
Fluorinated Amphiphilic Block Copolymer Synthesis
The compound plays a crucial role in synthesizing poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) , abbreviated as poly(HOVE-b-HFBOVE) . This amphiphilic block copolymer combines hydrophilic and fluorinated segments. Applications include drug delivery carriers, surface coatings, and self-assembling micelles for targeted therapies .
Industrial Testing Applications
In industrial laboratories, this compound finds applications in testing and quality control. Its unique properties, such as high volatility and chemical stability, make it suitable for specific analytical techniques. Researchers use it in gas chromatography, surface analysis, and material characterization .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known to be used in the preparation of fluorinated cationic guar gum (fcgg) , and as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for solutions of free radicals .
Mode of Action
It’s known to interact with its targets primarily as a solvent . In the context of DNP, it likely interacts with free radicals to influence their polarization .
Pharmacokinetics
Its log octanol-water partition coefficient (log kow) is estimated to be 160 , which could suggest moderate lipophilicity and potential for bioaccumulation.
Result of Action
As a solvent, it likely facilitates the dissolution and interaction of other compounds in a solution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4-Hexafluorobutan-1-ol. For instance, its volatility may increase with temperature due to its relatively low boiling point of 64.75°C . Safety data suggests it’s flammable and may cause skin and eye irritation, and respiratory system irritation .
Propriétés
IUPAC Name |
2,2,3,3,4,4-hexafluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUVAQYYKMPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluorobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)

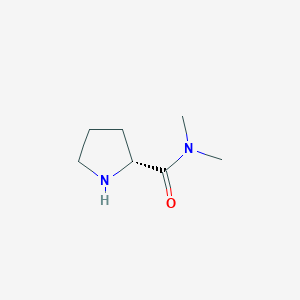

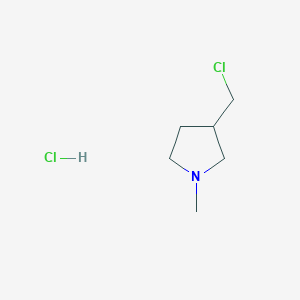
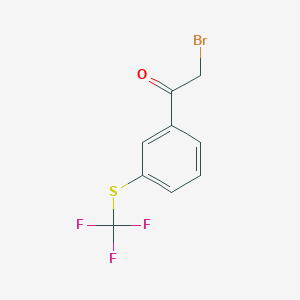
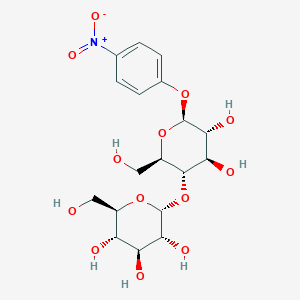
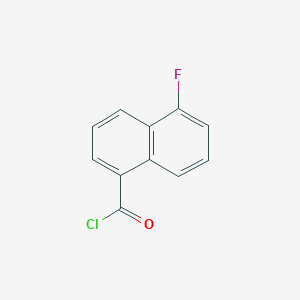
![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)
